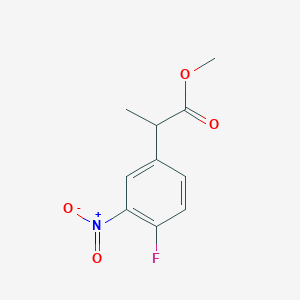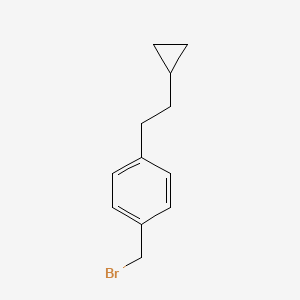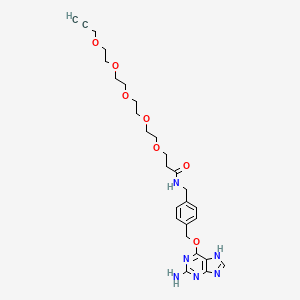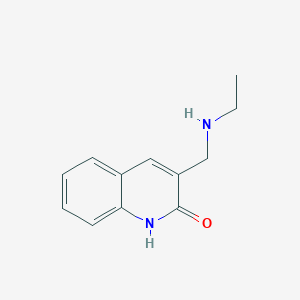
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of propanoic acid, featuring a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)propanoate typically involves the esterification of 2-(4-fluoro-3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-(4-fluoro-3-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-fluoro-3-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-nitrophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets through favorable interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluoro-2-nitrophenyl)propanoate
- Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
- Methyl 2-(4-nitrophenyl)propanoate
Uniqueness
Methyl 2-(4-fluoro-3-nitrophenyl)propanoate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H10FNO4/c1-6(10(13)16-2)7-3-4-8(11)9(5-7)12(14)15/h3-6H,1-2H3 |
InChI Key |
OLHAWYLDWNZKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)

![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)





![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
